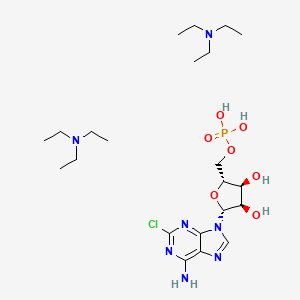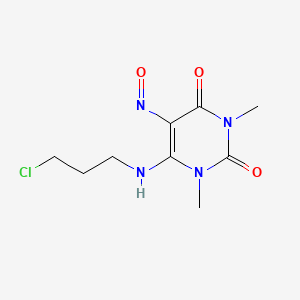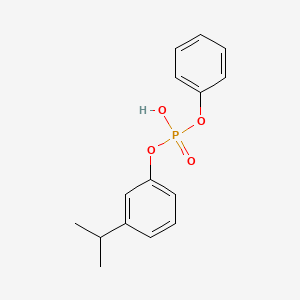
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is a synthetic organic compound that is often used in chemical research and pharmaceutical development. This compound features a benzyloxy group, a Boc-protected amino group, and an ester functionality, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the N-Boc-protected amino compound.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Esterification: The ester functionality is introduced via esterification of the carboxylic acid precursor with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The benzyloxy group can undergo cleavage to release benzyl alcohol, which can then be oxidized or further modified.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-Benzyloxy-4-oxo-heptanoate: Lacks the N-Boc-protected amino group.
Ethyl 7-(N-Boc)amino-4-oxo-heptanoate: Lacks the benzyloxy group.
Ethyl 5-Benzyloxy-7-amino-4-oxo-heptanoate: Lacks the Boc protection on the amino group.
Uniqueness
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is unique due to the presence of both the benzyloxy group and the N-Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C21H31NO6 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-5-phenylmethoxyheptanoate |
InChI |
InChI=1S/C21H31NO6/c1-5-26-19(24)12-11-17(23)18(27-15-16-9-7-6-8-10-16)13-14-22-20(25)28-21(2,3)4/h6-10,18H,5,11-15H2,1-4H3,(H,22,25) |
Clé InChI |
JOJDPYWVNKYKHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)C(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


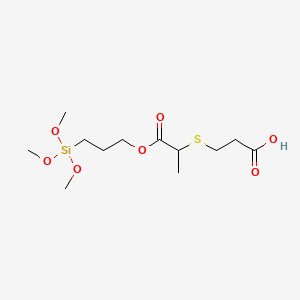

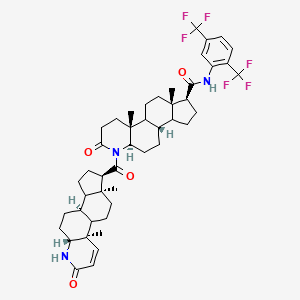
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
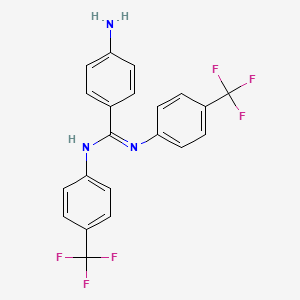


![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
